molecular formula C7H3Cl2F2NO2 B1410814 2,3-Dichloro-4-nitrobenzodifluoride CAS No. 1804516-94-6

2,3-Dichloro-4-nitrobenzodifluoride

Cat. No.: B1410814
CAS No.: 1804516-94-6
M. Wt: 242 g/mol
InChI Key: VFYZVONZTBQKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2,3-Dichloro-4-nitrobenzodifluoride typically involves nitration and halogenation reactions. One common method starts with the nitration of 2,3-dichlorobenzotrifluoride using a mixture of fuming nitric acid and fuming sulfuric acid. The reaction is carried out at elevated temperatures, usually around 80°C, for an extended period, such as 96 hours . The resulting product is then purified to obtain this compound with high purity.

Chemical Reactions Analysis

2,3-Dichloro-4-nitrobenzodifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dichloro-4-nitrobenzodifluoride is extensively used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-nitrobenzodifluoride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, although detailed studies on the exact mechanisms are limited .

Comparison with Similar Compounds

2,3-Dichloro-4-nitrobenzodifluoride can be compared with other similar compounds such as:

The presence of both chlorine and fluorine atoms in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various research and industrial applications.

Properties

IUPAC Name

2,3-dichloro-1-(difluoromethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO2/c8-5-3(7(10)11)1-2-4(6(5)9)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYZVONZTBQKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-4-nitrobenzodifluoride
Reactant of Route 2
2,3-Dichloro-4-nitrobenzodifluoride
Reactant of Route 3
2,3-Dichloro-4-nitrobenzodifluoride
Reactant of Route 4
Reactant of Route 4
2,3-Dichloro-4-nitrobenzodifluoride
Reactant of Route 5
2,3-Dichloro-4-nitrobenzodifluoride
Reactant of Route 6
2,3-Dichloro-4-nitrobenzodifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.